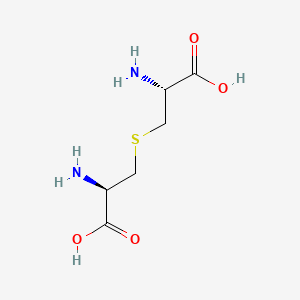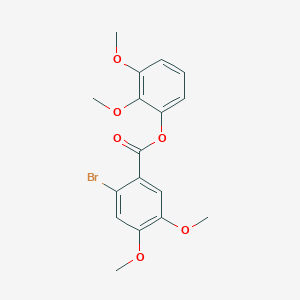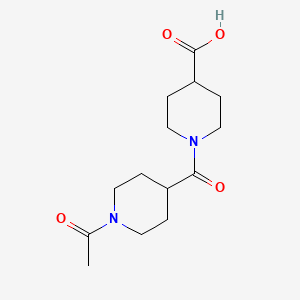
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its xanthylium core, which is a derivative of xanthene, and the presence of carboxyphenyl and ethylamino groups that contribute to its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzaldehyde with 3,6-bis(ethylamino)-2,7-dimethylxanthene under acidic conditions to form the xanthylium core. The cesium salt is then introduced through ion exchange or direct reaction with cesium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the xanthylium core to its corresponding xanthene form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethylamino and carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include quinone derivatives, reduced xanthene compounds, and substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is used as a fluorescent dye due to its strong absorption and emission properties. It is also employed in the synthesis of other complex organic molecules.
Biology
The compound’s fluorescent properties make it useful in biological imaging and as a marker in various biochemical assays. It can be used to label proteins, nucleic acids, and other biomolecules for visualization under fluorescence microscopy.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biological targets makes it a candidate for targeted drug delivery systems.
Industry
Industrially, this compound is used in the manufacturing of high-performance dyes and pigments. It is also utilized in the development of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt involves its interaction with molecular targets through its functional groups. The carboxyphenyl group can form hydrogen bonds and electrostatic interactions, while the ethylamino groups can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to bind to specific proteins, enzymes, or nucleic acids, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2-Carboxyphenyl)-6-dimethylamino-3-xanthenone sulfate salt: This compound shares a similar xanthylium core but differs in its functional groups and counterion.
6-(N,N-Diethylamino)-9-(2-carboxyphenyl)-1,2,3,4-tetrahydroxanthylium Perchlorate: Another related compound with a similar core structure but different substituents and counterion.
Uniqueness
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is unique due to its specific combination of functional groups and the presence of the cesium ion. This combination imparts distinct chemical reactivity, stability, and fluorescence properties, making it valuable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
1254945-67-9 |
|---|---|
Formule moléculaire |
C₂₆H₂₇CsN₂O₃ |
Poids moléculaire |
548.41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






